This compound is classified under:
The molecular formula is with a molecular weight of approximately 294.79 g/mol .
The synthesis of 6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves several key steps:
Industrial methods may optimize these conditions for scalability while ensuring product consistency and quality .
The molecular structure of 6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde can be described as follows:
6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is involved in various chemical reactions:
Reagents used in these reactions include:
The mechanism of action for 6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde primarily relates to its interaction with biological targets:
Research indicates that this compound may activate human constitutive androstane receptor (CAR), influencing metabolic processes in liver cells. Its structural features allow it to interact with specific receptor sites effectively.
Studies have shown that modifications on the chlorophenyl ring can enhance potency and selectivity for CAR activation over other receptors like human pregnane X receptor (PXR), making it a candidate for further pharmacological exploration .
The physical and chemical properties of 6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde include:
Property | Value |
---|---|
Molecular Weight | 294.79 g/mol |
Density | Approximately 1.49 g/cm³ |
Predicted pKa | 3.45 |
Solubility | Soluble in organic solvents |
These properties influence its behavior in chemical reactions and biological systems .
6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde has promising applications in various fields:
It serves as a lead compound for developing drugs targeting liver metabolism by modulating CAR activity.
The compound is utilized in studies examining receptor activation mechanisms and metabolic pathways in pharmacology.
Some derivatives have exhibited antibacterial properties, making them candidates for further investigation in treating infections .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3